(S)-ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate
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Overview
Description
(S)-ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: The fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of (S)-ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-ethyl 2-(4-chlorophenyl)-2-(4-oxopiperidin-1-yl)acetate
- (S)-ethyl 2-(4-bromophenyl)-2-(4-oxopiperidin-1-yl)acetate
- (S)-ethyl 2-(4-methylphenyl)-2-(4-oxopiperidin-1-yl)acetate
Uniqueness
(S)-ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C15H18FNO3 |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
ethyl (2S)-2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate |
InChI |
InChI=1S/C15H18FNO3/c1-2-20-15(19)14(11-3-5-12(16)6-4-11)17-9-7-13(18)8-10-17/h3-6,14H,2,7-10H2,1H3/t14-/m0/s1 |
InChI Key |
WOKYLBIWLJJYBY-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=C(C=C1)F)N2CCC(=O)CC2 |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2 |
Origin of Product |
United States |
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